TCH-165
作用机制
生化分析
Biochemical Properties
TCH-165 enhances the chymotrypsin-like (CT-L), trypsin-like (Tryp-L), and caspase-like (Casp-L) activities of the 20S proteasome . It increases substrate accessibility to the 20S catalytic chamber through 20S gate opening . This compound has the ability to enhance 20S-mediated degradation of the intrinsically disordered proteins α-synuclein (α-syn) and tau .
Cellular Effects
This compound has been shown to decrease MYC protein levels, in a manner that parallels REGγ protein-mediated MYC degradation . It reduces cancer cell growth in vitro and in vivo models of multiple myeloma by enhancing apoptotic signaling . Furthermore, this compound treatment enhances ornithine decarboxylase (ODC) degradation .
Molecular Mechanism
This compound regulates the dynamic equilibrium between the 20S and 26S proteasome complexes . It enhances the proteolytic activity of the 20S proteasome by increasing substrate accessibility to the 20S catalytic chamber through 20S gate opening . This compound enhances MYC degradation by the 20S proteasome, which reduces c-MYC levels in vivo .
Temporal Effects in Laboratory Settings
The effects of this compound on cellular processes such as proteasome activity and protein degradation have been observed over time in laboratory settings
Dosage Effects in Animal Models
In animal models, this compound has been shown to reduce tumor volume when administered at a dose of 100 mg/kg
Metabolic Pathways
This compound is involved in the proteasome pathway, interacting with enzymes of the 20S proteasome
准备方法
合成路线和反应条件
TCH-165 的合成涉及多个步骤,从制备核心咪唑结构开始。关键步骤包括:
咪唑环的形成: 咪唑环是通过多步过程合成的,该过程涉及适当醛和胺的缩合。
取代反应: 然后对咪唑环进行取代反应,在特定位置引入苄基、苄基氨基、甲氧基苯基和苯基。
酯化: 最后一步是将咪唑衍生物酯化以形成乙酯。
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及:
间歇反应: 进行大规模间歇反应以合成中间体化合物。
纯化: 使用重结晶和色谱等技术纯化中间体和最终产物。
化学反应分析
反应类型
TCH-165 会发生各种化学反应,包括:
氧化: this compound 在特定条件下可以被氧化形成氧化衍生物。
还原: 该化合物也可以被还原形成还原衍生物。
取代: this compound 可以发生取代反应,尤其是在苄基和苄基氨基处。
常用试剂和条件
氧化: 可以使用高锰酸钾或过氧化氢等常用氧化剂。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 取代反应通常涉及胺或硫醇等亲核试剂,在碱性条件下进行。
主要产品
科学研究应用
TCH-165 具有广泛的科学研究应用,包括:
化学: this compound 用作工具化合物来研究蛋白酶体的组装和功能。
生物学: 在生物学研究中,this compound 用于研究内在无序蛋白(如 α-突触核蛋白和 tau)的降解,这些蛋白与神经退行性疾病有关.
医学: this compound 在治疗以蛋白质聚集为特征的疾病(如阿尔茨海默病和帕金森病)方面具有潜在的治疗应用。
工业: 在制药行业,this compound 用于药物发现和开发,以识别新的治疗靶点和途径。
相似化合物的比较
TCH-165 独特之处在于它能够选择性地增强 20S 蛋白酶体的活性,而不影响 26S 蛋白酶体复合物 . 类似的化合物包括:
硼替佐米: 一种用于癌症治疗的蛋白酶体抑制剂。与 this compound 不同,硼替佐米抑制 20S 和 26S 蛋白酶体的活性。
卡非佐米: 另一种蛋白酶体抑制剂,其机制与硼替佐米相似,但对 20S 蛋白酶体的特异性更高。
MG132: 一种可逆蛋白酶体抑制剂,靶向 20S 和 26S 蛋白酶体。
This compound 因其对 20S 蛋白酶体活性的选择性增强而脱颖而出,使其成为研究蛋白质降解途径和开发针对涉及蛋白质聚集的疾病的靶向疗法的宝贵工具 .
属性
IUPAC Name |
ethyl (4R,5R)-3-benzyl-4-[4-(benzylamino)phenyl]-2-(4-methoxyphenyl)-5-phenyl-4H-imidazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H37N3O3/c1-3-45-38(43)39(33-17-11-6-12-18-33)36(31-19-23-34(24-20-31)40-27-29-13-7-4-8-14-29)42(28-30-15-9-5-10-16-30)37(41-39)32-21-25-35(44-2)26-22-32/h4-26,36,40H,3,27-28H2,1-2H3/t36-,39-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDLWRCUPASJGY-AEGYFVCZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(C(N(C(=N1)C2=CC=C(C=C2)OC)CC3=CC=CC=C3)C4=CC=C(C=C4)NCC5=CC=CC=C5)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@]1([C@H](N(C(=N1)C2=CC=C(C=C2)OC)CC3=CC=CC=C3)C4=CC=C(C=C4)NCC5=CC=CC=C5)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H37N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of TCH-165 and what are its downstream effects?
A1: this compound acts as a small molecule modulator of the 20S proteasome. [] Instead of the typical ubiquitin-dependent degradation pathway associated with the 26S proteasome, this compound promotes the degradation of proteins through the 20S proteasome. [, ] This process leads to enhanced degradation of intrinsically disordered proteins (IDPs) like α-synuclein, tau, ornithine decarboxylase, and c-Fos, including the oncogenic transcription factor MYC. [, ] Notably, this compound does not significantly affect the degradation of structured proteins. [] This targeted degradation of specific proteins, particularly MYC, results in antitumor activity in various cancers, including multiple myeloma and osteosarcoma. [, ]
Q2: What is known about the efficacy of this compound in in vitro and in vivo models?
A2: this compound exhibits promising antitumor activity in both in vitro and in vivo models. In vitro studies using canine and human osteosarcoma cell lines showed that this compound effectively decreased c-MYC protein expression in a dose-dependent manner, leading to cell cycle arrest at the G1 phase. [] Similarly, in multiple myeloma models, this compound demonstrated reduced cancer cell growth by enhancing apoptotic signaling. [] Notably, in vivo studies further confirmed these findings, showing that this compound could effectively reduce tumor growth and was well-tolerated in mice and dogs. [] In models of neurodegenerative disease, this compound was shown to protect rodent motor neurons from the toxic effects of dipeptide repeat proteins associated with C9ORF72 mutations, potentially by restoring proteostasis. []
Q3: What are the potential applications of this compound in different disease areas?
A3: Based on the current research, this compound holds promise for therapeutic applications in various disease areas:
- Oncology: Its ability to induce MYC degradation makes it a potential therapeutic agent for cancers like multiple myeloma and osteosarcoma, where MYC overexpression plays a critical role. [, ]
- Neurodegenerative Diseases: this compound's capacity to enhance the clearance of toxic protein aggregates, as observed with DPR proteins in C9ORF72-related ALS/FTD, suggests its potential in treating neurodegenerative diseases characterized by proteostasis defects. []
- Cardiac Ischemia/Reperfusion Injury: Research suggests that this compound may offer benefits in mitigating cardiac damage following ischemia/reperfusion injury by influencing mitochondrial dynamics through increased proteasome activity. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。